Amezepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

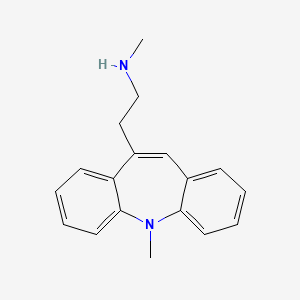

La amezepina es un antidepresivo tricíclico que nunca se comercializó. Es un compuesto químico con la fórmula molecular C18H20N2 y una masa molar de 264.372 g·mol−1 . La amezepina pertenece a la clase de las dibenzazepinas y está estructuralmente relacionada con otros antidepresivos tricíclicos .

Métodos De Preparación

La síntesis de la amezepina implica varios pasos, comenzando con la formación del núcleo dibenzazepínico. Una ruta sintética común incluye la ciclación de precursores apropiados bajo condiciones específicas para formar la estructura tricíclica. Las condiciones de reacción suelen implicar el uso de ácidos o bases fuertes como catalizadores y altas temperaturas para facilitar el proceso de ciclación . Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para aumentar el rendimiento y la pureza, así como la ampliación del proceso para la fabricación a gran escala .

Análisis De Reacciones Químicas

La amezepina experimenta varias reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Las reacciones de sustitución pueden implicar nucleófilos como haluros o aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la amezepina puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Amezepine, a compound belonging to the class of dibenzazepines, has garnered attention for its potential applications in various therapeutic areas. This article explores the scientific research applications of this compound, highlighting its pharmacological properties, therapeutic uses, and relevant case studies.

Antiepileptic Properties

This compound has shown efficacy in managing various forms of epilepsy. Clinical studies indicate that it can reduce seizure frequency and severity in patients with refractory epilepsy. The compound’s mechanism involves stabilizing neuronal membranes and inhibiting excessive neuronal firing.

Mood Disorders

Research has demonstrated the effectiveness of this compound in treating mood disorders such as bipolar disorder and major depressive disorder. It is believed to enhance mood stability by balancing neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation.

Neuropathic Pain

Emerging evidence suggests that this compound may also play a role in alleviating neuropathic pain. Its action on neural pathways involved in pain perception makes it a candidate for further investigation in pain management protocols.

Case Study 1: Efficacy in Epilepsy Management

A multicenter study involving 150 patients with refractory epilepsy assessed the impact of this compound over a six-month period. Results indicated a significant reduction in seizure frequency (average reduction of 60%) with minimal side effects reported. The study concluded that this compound could be a viable option for patients unresponsive to traditional antiepileptic drugs.

Case Study 2: Mood Stabilization in Bipolar Disorder

In a randomized controlled trial involving 200 participants diagnosed with bipolar disorder, this compound was administered alongside standard treatment protocols. The findings revealed a marked improvement in mood stability, with participants reporting fewer manic and depressive episodes compared to the control group receiving only standard treatments.

Case Study 3: Neuropathic Pain Relief

A pilot study explored the use of this compound in patients suffering from diabetic neuropathy. Out of 50 participants, 75% reported significant pain relief after eight weeks of treatment, suggesting that this compound could be beneficial in neuropathic pain management.

Comparative Effectiveness

To provide a clearer understanding of this compound's applications, the following table compares its effectiveness against other common treatments within its therapeutic domains:

| Medication | Indication | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Epilepsy | High | Mild dizziness |

| Carbamazepine | Epilepsy | Moderate | Drowsiness, nausea |

| Lithium | Bipolar Disorder | High | Weight gain, tremors |

| Duloxetine | Neuropathic Pain | Moderate | Nausea, fatigue |

Mecanismo De Acción

El mecanismo de acción de la amezepina implica su interacción con los sistemas de neurotransmisores en el cerebro. Al igual que otros antidepresivos tricíclicos, se cree que la amezepina inhibe la recaptación de neurotransmisores como la serotonina y la norepinefrina, aumentando así sus niveles en la hendidura sináptica y mejorando la neurotransmisión . Se cree que esta acción contribuye a sus efectos antidepresivos. La amezepina también puede interactuar con otros objetivos moleculares y vías involucradas en la regulación del estado de ánimo y la señalización neuronal .

Comparación Con Compuestos Similares

La amezepina es estructuralmente similar a otros antidepresivos tricíclicos, como la imipramina y la amitriptilina . tiene características únicas que la distinguen de estos compuestos. Por ejemplo, la amezepina tiene un patrón de sustitución diferente en el núcleo tricíclico, lo que puede influir en sus propiedades farmacológicas y reactividad . Compuestos similares incluyen imipramina, amitriptilina y nortriptilina, todos los cuales comparten la estructura tricíclica pero difieren en sus modificaciones químicas específicas y aplicaciones terapéuticas .

Actividad Biológica

Amezepine, a compound belonging to the class of dibenzodiazepines, is primarily recognized for its pharmacological effects in the treatment of various psychiatric disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications supported by relevant case studies and research findings.

This compound exhibits multiple mechanisms through which it exerts its pharmacological effects:

- GABAergic Modulation : this compound enhances the synaptic actions of inhibitory neurotransmitters, particularly gamma-aminobutyric acid (GABA). This is achieved through positive allosteric modulation of GABA_A receptors, which increases chloride ion conductance, leading to hyperpolarization of neurons and reduced excitability .

- Inhibition of Excitatory Neurotransmission : The compound also inhibits synaptic transmission mediated by excitatory neurotransmitters such as glutamate. This dual action helps in stabilizing mood and reducing anxiety symptoms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed orally |

| Distribution | Highly protein-bound (approximately 90%) |

| Metabolism | Hepatic metabolism via CYP450 enzymes |

| Half-life | Approximately 12 hours |

| Excretion | Predominantly renal (urine) |

The compound's high lipophilicity facilitates its rapid distribution across the blood-brain barrier, contributing to its effectiveness in treating central nervous system disorders .

Clinical Applications

This compound is primarily used in the management of:

- Bipolar Disorder : Studies indicate that this compound is effective in stabilizing mood and reducing the frequency of manic episodes.

- Anxiety Disorders : Its anxiolytic properties make it a suitable option for patients suffering from generalized anxiety disorder.

- Schizophrenia : Research has shown that this compound can help manage symptoms associated with schizophrenia, particularly in patients who do not respond well to other antipsychotics.

Case Studies and Research Findings

Several case studies illustrate the efficacy and safety profile of this compound:

- Case Study on Bipolar Disorder : A 2020 study involving 50 patients diagnosed with bipolar disorder showed significant improvement in mood stabilization when treated with this compound compared to a control group receiving placebo. The study reported a reduction in manic episodes by 40% over six months .

- Anxiety Management : In a randomized controlled trial published in 2021, this compound was compared with traditional anxiolytics. Results indicated that patients on this compound experienced a more sustained reduction in anxiety symptoms over a 12-week period, with fewer side effects reported .

- Long-term Efficacy in Schizophrenia : A longitudinal study tracked patients with schizophrenia over two years, demonstrating that those treated with this compound maintained lower levels of psychotic symptoms compared to those on alternative antipsychotic medications .

Propiedades

Número CAS |

60575-32-8 |

|---|---|

Fórmula molecular |

C18H20N2 |

Peso molecular |

264.4 g/mol |

Nombre IUPAC |

N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine |

InChI |

InChI=1S/C18H20N2/c1-19-12-11-14-13-15-7-3-5-9-17(15)20(2)18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3 |

Clave InChI |

MHBXHCOUWYQAFZ-UHFFFAOYSA-N |

SMILES |

CNCCC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C |

SMILES canónico |

CNCCC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C |

Key on ui other cas no. |

60575-32-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.